Normal Boiling Point Elevation: 1,2,3-Trimethylcyclopentene vs. 1,5,5-Trimethylcyclopentene at Atmospheric Pressure
The contiguous 1,2,3-methyl substitution pattern on the cyclopentene ring raises the normal boiling point substantially above that of the gem-dimethyl isomer 1,5,5-trimethylcyclopentene. ACD/Labs-predicted values at 760 mmHg show 120.4 ± 7.0 °C for the target compound versus 111.3 ± 7.0 °C for the comparator, a difference of +9.1 °C . This trend is corroborated by the experimentally determined boiling point of the target compound at 395.1 K (121.95 °C) reported by Fenske, Braun et al. (1947) and compiled in the NIST/TRC database, placing the target approximately 5–6 °C above the 116.0 °C calculated boiling point reported for 1,5,5-trimethylcyclopentene at 760 mmHg [1].
| Evidence Dimension | Normal boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 120.4 ± 7.0 °C (ACD/Labs predicted); 121.95 °C (NIST/TRC experimental, 395.1 K) |
| Comparator Or Baseline | 1,5,5-Trimethylcyclopentene (CAS 62184-83-2): 111.3 ± 7.0 °C (ACD/Labs predicted); 116.0 °C (calculated at 760 mmHg, ChemBlink) |
| Quantified Difference | +9.1 °C (predicted–predicted); +5.95 °C (experimental–calculated) |
| Conditions | Atmospheric pressure (760 mmHg); ACD/Labs Percepta Platform v14.00 predictions; NIST/TRC experimental compilation. |
Why This Matters
A boiling point difference of ~6–9 °C is sufficient to enable baseline GC separation and to define distinct fractional distillation cut points in multi-component mixtures, making isomer purity verification straightforward and reducing the risk of cross-contamination in continuous processes.
- [1] NIST Chemistry WebBook. Cyclopentene, 1,2,3-trimethyl-: Phase change data. Tboil = 395.1 K (Fenske, Braun, et al., 1947). https://webbook.nist.gov/cgi/cbook.cgi?ID=C473916&Mask=FFFF&Units=SI (accessed 2026-05-02). View Source
